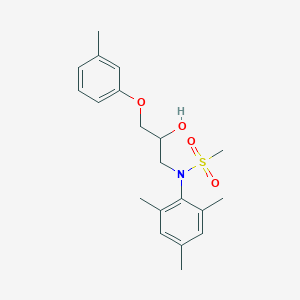

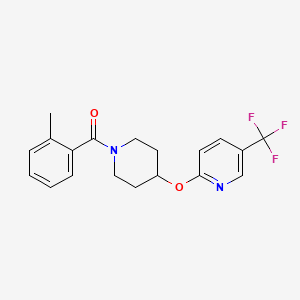

N-(2-hydroxy-3-(m-tolyloxy)propyl)-N-mesitylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-3-(m-tolyloxy)propyl)-N-mesitylmethanesulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MMS or mesylate and is a sulfonamide-based compound. MMS has been used in many studies to understand its mechanism of action and its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Biocatalysis in Drug Metabolism

The application of biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators has been demonstrated using microbial systems. In a study, the microbial-based surrogate biocatalytic system, specifically Actinoplanes missouriensis, was utilized to produce significant quantities of mammalian metabolites of LY451395, a biaryl-bis-sulfonamide. This biocatalytic process facilitated the structural characterization of these metabolites using nuclear magnetic resonance spectroscopy, supporting clinical investigations of drug metabolites (Zmijewski et al., 2006).

Synthesis in Organic Chemistry

The compound has been involved in the synthesis of various vinylsulfones and vinylsulfonamides, which possess a wide array of biological activities and are frequently utilized in synthetic organic chemistry. A study presented a protocol for the dehydrative synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide from their corresponding alcohols, highlighting the compound's role in the synthesis of low molecular weight representatives of these compounds (Kharkov University Bulletin Chemical Series, 2020).

Antimycobacterial Activities

The compound has also been synthesized in the context of studying antimycobacterial activities. Specifically, derivatives of hydroxyethylsulfonamides and tert-butyl N-[4-(N-benzyl-4-R-phenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl]carbamates were synthesized and evaluated for activity against M. tuberculosis. The presence of a free amino group at C2 and the sulphonamide moiety were found to be crucial for biological activity, indicating the potential pharmaceutical applications of these compounds (Moreth et al., 2014).

GABAB Receptor Antagonists

In another study, sulfonic acid derivatives, specifically saclofen, a powerful specific antagonist of GABA at the GABAB receptor, were synthesized. The study delineated two synthesis routes for saclofen, highlighting its significance in neuropharmacology (Abbenante & Prager, 1992).

Eigenschaften

IUPAC Name |

N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4S/c1-14-7-6-8-19(11-14)25-13-18(22)12-21(26(5,23)24)20-16(3)9-15(2)10-17(20)4/h6-11,18,22H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEBNHYDBFSGGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN(C2=C(C=C(C=C2C)C)C)S(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-(m-tolyloxy)propyl)-N-mesitylmethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2441454.png)

![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)

![5-benzyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441462.png)

![N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride](/img/structure/B2441463.png)

![N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2441465.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2441466.png)

![N-Cyclopropyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2441468.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2441470.png)